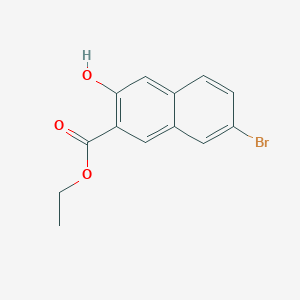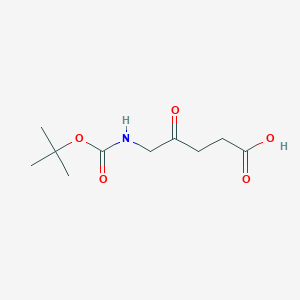
Ethyl 7-bromo-3-hydroxy-2-naphthoate
Vue d'ensemble
Description
Ethyl 7-bromo-3-hydroxy-2-naphthoate is a useful research compound. Its molecular formula is C13H11BrO3 and its molecular weight is 295.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carboxylation Reactions
Ethyl 7-bromo-3-hydroxy-2-naphthoate derivatives are investigated in carboxylation reactions using alkali metal salts of ethylcarbonic acid, leading to the synthesis of hydroxynaphthoic acids. These reactions are crucial for producing compounds with antiseptic, antibacterial, and antituberculous activities. The study by Suerbaev et al. demonstrates the use of sodium and potassium ethyl carbonate as carboxylating agents, providing a new method for synthesizing hydroxynaphthoic acids with broad practical applications (Suerbaev, Aldabergenov, & Kudaibergenov, 2015).
Synthesis of Nitrogen-Containing Derivatives
Research by Nagaraja et al. focuses on the preparation of novel nitrogen-containing naphtho(2,1-b)furan derivatives from ethyl naphtho(2,1-b)furan-2-carboxylate, demonstrating their potential antimicrobial activities. This work highlights the compound's role in synthesizing biologically active molecules, suggesting its importance in medicinal chemistry (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).
Antitumor Activity
A study by Liu et al. explored the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, derived from this compound. This compound showed distinct inhibition of cancer cell line proliferation, indicating its potential in cancer research (Liu, Shi, Hao, Liu, Ding, Wang, & Chen, 2018).
Photochemistry and Light-Induced Reactions
Pretali et al. investigated the photochemistry of 6-bromo-2-naphthols, related to this compound, in various solvents. This study sheds light on the generation of electrophilic carbene intermediates through photochemical reactions, providing insights into novel synthetic pathways for organic chemistry (Pretali, Doria, Verga, Profumo, & Freccero, 2009).
Solubility Studies
Fan et al. measured the solubility of 3-hydroxy-2-naphthoic acid, a derivative of this compound, in various solvents. These solubility studies are essential for understanding the compound's physical properties and optimizing conditions for its use in synthetic reactions (Fan, Li, Lu, Guo, Cheng, & Gao, 2018).
Safety and Hazards
Ethyl 7-bromo-3-hydroxy-2-naphthoate is intended for research and development use only. It is not for medicinal, household, or other uses . The compound is classified as a warning signal word, with hazard statements H302, H312, and H332 . This indicates that it may be harmful if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEASLKGJBLLJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594228 | |
| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127338-44-7 | |
| Record name | Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-pyrrolo[3,2-c]pyridine-3-carboxaldehyde](/img/structure/B1319988.png)






![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1320004.png)
![(9H-Fluoren-9-YL)methyl 2,4-dichloro-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1320005.png)
![Ethyl 3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1320006.png)
